molecular formula C25H19ClSi B1621062 9-(Chlorodiphenylsilyl)-9H-fluorene CAS No. 73220-53-8

9-(Chlorodiphenylsilyl)-9H-fluorene

Cat. No. B1621062
CAS RN: 73220-53-8
M. Wt: 383 g/mol
InChI Key: QUYDSKYNFIMLFU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (organic, inorganic, etc.). It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties.


Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research, such as potential applications of the compound, unanswered questions about its properties or behavior, and new methods of synthesis.


To analyze all relevant papers, you would typically perform a literature review, which involves searching databases like PubMed, Scopus, or Google Scholar for articles about the compound, reading the articles, and summarizing the findings.


properties

IUPAC Name

chloro-(9H-fluoren-9-yl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDSKYNFIMLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376709
Record name 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Chlorodiphenylsilyl)-9H-fluorene

CAS RN

73220-53-8
Record name 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80 g (0.48 mol) of fluorine and 160 ml of toluene/12.8 ml (0.12 mol) of dimethoxyethane (DME) were placed in a reaction vessel and admixed with 182 ml (0.48 mol) of a 20% strength solution of butyllithium in toluene. The suspension was stirred for another 2 hours at 50° C. The suspension was diluted with 800 ml of heptane, cooled to −10° C. and 182 g (0.72 mol) of diphenyldichlorosilane were added all at once to the suspension.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
182 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 2
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 3
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 4
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 5
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 6
9-(Chlorodiphenylsilyl)-9H-fluorene

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